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Compound of Interest

Compound Name: Mobocertinib

Cat. No.: B609201

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of
mobocertinib (formerly TAK-788), an oral, irreversible tyrosine kinase inhibitor (TKI).
Mobocertinib was specifically designed to target epidermal growth factor receptor (EGFR)
exon 20 insertion (ex20ins) mutations, a class of alterations historically associated with
resistance to standard EGFR TKils in non-small cell lung cancer (NSCLC). This document
details the quantitative inhibition data, experimental methodologies for key assays, and the
signaling pathways affected by mobocertinib.

Mechanism of Action

Mobocertinib is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in
the ATP-binding site of EGFR. This irreversible binding leads to sustained inhibition of EGFR
kinase activity. The structure of mobocertinib was designed to specifically target the
conformational changes induced by exon 20 insertion mutations, providing selectivity for these
mutants over wild-type (WT) EGFR. In addition to its potent activity against EGFR ex20ins
mutants, mobocertinib also demonstrates inhibitory activity against other EGFR family
members, including HER2 and HER4, as well as the B-lymphoid tyrosine kinase (BLK).

Quantitative Kinase Inhibition Profile
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Mobocertinib has been profiled against a broad panel of kinases to determine its selectivity. In
a comprehensive screen of 490 recombinant human protein kinases, mobocertinib at a
concentration of 1 uM inhibited 28 kinases by more than 50%. Notably, this included all 14
members of the EGFR family that were tested.

Table 1: Inhibitory Activity of Mobocertinib against
EGFR Mutants and Wild-Type EGFR

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
mobocertinib against various EGFR mutants and WT EGFR in cellular assays using Ba/F3
cells, unless otherwise specified.
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Kinase Target Mutation Type IC50 (nM)

EGFR Wild-Type 345

EGFR Exon 20 Insertions

NPG 4.3

ASV 10.9

FQEA 11.8

NPH 18.1

SVvD 22.5

EGFR Common Activating Mutations

del19 (D) 2.7

L858R (L) 21.3

EGFR T790M Resistance Mutations

del19/T790M (DT) 2.7

L858R/T790M (LT) 16.2

EGER Uncommon Activating
Mutations

G719A 35

G719S 20.2

S768l 13.9

L861Q 14.8

L861R 151

EGFR Resistance to Irreversible TKIs

L858R/T790M/C797S (LTC) >10,000

Data sourced from cellular assays in Ba/F3 cells.
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Table 2: Inhibitory Activity of Mobocertinib Against
Other Kinases

Mobocertinib has demonstrated potent inhibition of other kinases, primarily within the EGFR

family.
Kinase Target IC50 (nM)
HER2 (ERBB2) <2
HER4 (ERBB4) <2
BLK <2

IC50 values are less than 2 nM for all 14 EGFR family members tested, as well as BLK.

Experimental Protocols

The kinase selectivity of mobocertinib has been primarily determined through in vitro kinase
assays. The broad kinome screening was conducted by Reaction Biology Corporation utilizing
their Kinase HotSpot™ platform.

In Vitro Kinase Assay (Reaction Biology HotSpot*"
Platform)

Objective: To determine the inhibitory activity of mobocertinib against a large panel of
recombinant human protein kinases.

Methodology: The HotSpot*™ assay is a radioisotope-based filter binding assay that measures
the transfer of the gamma-phosphate of ATP to a protein or peptide substrate.

o Reaction Components: The assay is performed in a reaction buffer containing 20 mM Hepes
(pH 7.5), 10 mM MgCI2, 1 mM EGTA, and 0.01% Brij35. Specific required cofactors are
added for individual kinases.

e Enzyme and Substrate: A specific kinase (5-10 mU) and its corresponding peptide or protein
substrate are prepared in the reaction buffer.
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o Compound Incubation: Mobocertinib is delivered to the reaction mixture and incubated for
approximately 20 minutes.

e Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and
[y-33P-ATP] to a final concentration of 10 uM.

 Incubation: The reaction is allowed to proceed for a defined period, typically 40 minutes to 2
hours, at which point the reaction is terminated.

» Detection: The reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The
filter captures the phosphorylated substrate, while the unreacted [y-33P-ATP] is washed
away.

o Data Analysis: The radioactivity retained on the filter is measured using a scintillation
counter. The percentage of inhibition is calculated relative to a DMSO control, and IC50
values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Mobocertinib exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR
and its mutations. The primary downstream pathway affected is the Ras-Raf-MEK-ERK
(MAPK) pathway.
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Caption: EGFR Signaling Pathway Inhibition by Mobocertinib.
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The following diagram illustrates the general workflow of the in vitro kinase selectivity screening
assay used to profile mobocertinib.
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Caption: Workflow for the In Vitro Kinase HotSpot®™ Assay.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Selectivity
Profile of Mobocertinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b609201?utm_src=pdf-body-img
https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile
https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile
https://www.benchchem.com/product/b609201#mobocertinib-kinase-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609201?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

